molecular formula C7H7Cl2NO2S B2924515 2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride CAS No. 2356814-10-1

2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride

Cat. No.: B2924515
CAS No.: 2356814-10-1
M. Wt: 240.1
InChI Key: YAJJFJNAUWZCNR-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride is a chemical building block for research applications. Sulfonyl chlorides are highly reactive intermediates used in organic synthesis, particularly in the preparation of sulfonamide derivatives for pharmaceutical and agrochemical research. This compound features a chloropyridine moiety, a common pharmacophore, and an ethanesulfonyl chloride functional group, making it a valuable reagent for medicinal chemistry and drug discovery projects. The compound is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please note: The specific chemical data, applications, and safety information for this compound could not be confirmed from the search. Researchers are advised to consult specific technical data sheets and scientific literature for definitive information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-chloropyridin-3-yl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c8-7-2-1-6(5-10-7)3-4-13(9,11)12/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJJFJNAUWZCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCS(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride typically involves the reaction of 6-chloropyridine-3-ethanol with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:

6-Chloropyridine-3-ethanol+Thionyl chloride2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride+Hydrogen chloride+Sulfur dioxide\text{6-Chloropyridine-3-ethanol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} + \text{Sulfur dioxide} 6-Chloropyridine-3-ethanol+Thionyl chloride→2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride+Hydrogen chloride+Sulfur dioxide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves the use of large reactors and efficient distillation techniques to purify the final product. The reaction is carefully monitored to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Thioethers: Formed by the reaction with thiols.

Scientific Research Applications

2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfonyl group, resulting in the substitution of the chloride atom.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s closest analogs include aliphatic and aromatic sulfonyl chlorides. Key comparisons are outlined below:

Table 1: Comparative Properties of Sulfonyl Chlorides
Compound Name CAS Number Molecular Structure Key Functional Groups Physical State Water Reactivity
2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride Not available Pyridine ring + ethanesulfonyl chloride Sulfonyl chloride, chloropyridine Likely liquid/solid* Decomposes (inferred)
Ethanesulfonyl chloride, 2-Chloro- 1622-32-8 Aliphatic sulfonyl chloride Sulfonyl chloride, aliphatic Cl Colorless liquid Violent decomposition
Benzenesulfonyl chloride 98-09-9 Aromatic sulfonyl chloride Sulfonyl chloride, benzene ring Colorless liquid Moderate hydrolysis
p-Toluenesulfonyl chloride 98-59-9 Aromatic sulfonyl chloride Sulfonyl chloride, methylbenzene White crystalline Slow hydrolysis

*Inferred based on structural analogs.

Key Observations:
  • Heteroaromatic Influence : The 6-chloropyridinyl group in the target compound introduces electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group compared to purely aliphatic analogs like Ethanesulfonyl chloride, 2-Chloro- .
  • However, the pyridine ring may stabilize intermediates, altering decomposition kinetics .

Biological Activity

2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C8H8ClN1O2SC_8H_8ClN_1O_2S. It features a chloropyridine moiety, which is known to enhance biological activity through various mechanisms.

Antiviral Activity

Research has indicated that compounds containing chloropyridine derivatives exhibit significant antiviral properties. For instance, similar chloropyridinyl esters have been shown to inhibit SARS-CoV-2 3CL protease with IC50 values in the low nanomolar range . This suggests that this compound may also possess antiviral activity, particularly against coronaviruses.

Antimicrobial Properties

The compound is being investigated for its antimicrobial potential. Studies have demonstrated that chloropyridine derivatives can exhibit broad-spectrum antimicrobial activities, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

The proposed mechanism of action for compounds like this compound involves interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate biochemical pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects in various diseases .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Chloropyridine : The starting material, 6-chloropyridine, is synthesized through halogenation reactions.
  • Sulfonation : The chloropyridine derivative is then treated with ethanesulfonyl chloride under controlled conditions to introduce the sulfonyl group.
  • Isolation and Purification : The product is isolated using standard purification techniques such as recrystallization or chromatography.

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • A study on chloropyridinyl esters demonstrated potent inhibition of SARS-CoV-2 protease, with derivatives showing varying degrees of efficacy based on structural modifications .
CompoundIC50 (nM)EC50 (µM)
Ester 12502.8
Ester 2360>100
Ester 3<100<50

This table illustrates the relationship between structural modifications and biological activity.

Research Findings

Recent research has focused on the synthesis and evaluation of various chloropyridine derivatives for their biological activities. For example, a study reported that certain chloropyridine-containing compounds exhibited significant cytotoxic effects against cancer cell lines, inducing apoptosis through specific molecular pathways .

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